molecular formula C9H10O2S B1281578 2-[2-(Methylsulfanyl)phenyl]acetic acid CAS No. 10419-34-8

2-[2-(Methylsulfanyl)phenyl]acetic acid

Cat. No. B1281578
CAS RN: 10419-34-8
M. Wt: 182.24 g/mol
InChI Key: PSRVZRJMWNFSIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-(Methylsulfanyl)phenyl]acetic acid is a chemical compound that features a methyl sulfanyl group attached to a phenyl ring, which is further connected to an acetic acid moiety. This structure is a part of various synthesized compounds that have been studied for their chemical and physical properties, as well as their potential applications in medicinal chemistry.

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions, including hydrolytic transformations and condensation reactions. For instance, hydrolytic transformations under microwave irradiation in an alkaline medium have been used to produce N-arylsulfonyl-2-aryl(hetaryl)aminoacetic acids in good yields . Additionally, a one-pot reaction of (2-oxo-2-phenyl-ethyl sulfanyl)-acetic acid with chalcones has been reported to proceed via a double Michael addition-aldol reaction, forming unexpected products .

Molecular Structure Analysis

The crystal structure of a compound closely related to this compound, namely [4-(Methylsulfanyl)Phenyl]Acetic Acid, has been determined. It crystallizes in the triclinic space group with two molecules in the asymmetric unit. The molecules are linked by classic O–H···O hydrogen-bonded dimers, forming a R22(8) graph-set motif . The dihedral angles between the mean planes of the benzyl groups within the same dimer are significant, indicating the spatial arrangement of the

Scientific Research Applications

1. Application in Pharmaceutical Research

2-[2-(Methylsulfanyl)phenyl]acetic acid and its derivatives have been explored in pharmaceutical research for their potential therapeutic applications. For instance, a study evaluated a novel DP2 receptor antagonist, which is related to this compound, for treating inflammatory and respiratory diseases, including asthma. This research included Phase I clinical data, highlighting the compound's potential in medical applications (Norman, 2011).

2. Use in Synthesis and Chemical Structure Analysis

Research has also been conducted on the synthesis, polarity, and structure of compounds related to this compound. For example, the conformations of certain derivatives were studied using the dipole moment method and quantum chemical calculations (Ishmaeva et al., 2015). Another study focused on the crystal structure of a compound closely related to this compound, providing insights into its molecular arrangement and stability (Jasinski et al., 2009).

3. Development of Anti-Inflammatory Agents

Some derivatives of this compound have been synthesized and evaluated for their anti-inflammatory activity. These studies have contributed to the development of new nonsteroidal anti-inflammatory drugs (NSAIDs). For instance, certain derivatives demonstrated significant activity in the adjuvant arthritis test, with low ulcerogenic potential (Atkinson et al., 1983).

4. Electrochemical Studies

This compound derivatives have been involved in electrochemical studies, particularly in the context of supercapacitor applications. Research has focused on enhancing the electrochemical properties of specific films using derivatives of this compound, indicating its potential in energy storage technologies (Kowsari et al., 2019).

5. Analytical Chemistry Applications

In analytical chemistry, derivatives of this compound have been used in chromatographic methods. For example, a study developed a high-performance liquid chromatography (HPLC) method for separating stereo isomers of a related compound, demonstrating the compound's utility in analytical separations (Davadra et al., 2011).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-(2-methylsulfanylphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2S/c1-12-8-5-3-2-4-7(8)6-9(10)11/h2-5H,6H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSRVZRJMWNFSIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70501594
Record name [2-(Methylsulfanyl)phenyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70501594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

10419-34-8
Record name [2-(Methylsulfanyl)phenyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70501594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[2-(Methylsulfanyl)phenyl]acetic acid
Reactant of Route 2
Reactant of Route 2
2-[2-(Methylsulfanyl)phenyl]acetic acid
Reactant of Route 3
Reactant of Route 3
2-[2-(Methylsulfanyl)phenyl]acetic acid
Reactant of Route 4
Reactant of Route 4
2-[2-(Methylsulfanyl)phenyl]acetic acid
Reactant of Route 5
Reactant of Route 5
2-[2-(Methylsulfanyl)phenyl]acetic acid
Reactant of Route 6
Reactant of Route 6
2-[2-(Methylsulfanyl)phenyl]acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.